molecular formula C13H10ClN3O B3858079 N'-(3-chlorobenzylidene)isonicotinohydrazide

N'-(3-chlorobenzylidene)isonicotinohydrazide

Cat. No.: B3858079
M. Wt: 259.69 g/mol
InChI Key: WAKQXHNWZWETLT-CXUHLZMHSA-N
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Description

N'-(3-Chlorobenzylidene)isonicotinohydrazide is an organic compound belonging to the class of isonicotinohydrazones. This reagent features a planar molecular structure with a trans configuration about the C=N bond and serves as a versatile building block in medicinal chemistry and drug discovery research . Main Applications and Research Value Researchers utilize this compound primarily as a key precursor in synthetic organic chemistry. It is a fundamental intermediate for synthesizing various nitrogen-containing heterocycles with potential pharmacological activities. Notably, it can be cyclized to produce 2,3-dihydro-1,3,4-oxadiazole and 4,5-dihydro-1,2,4-triazole derivatives, which are core structures investigated for their anti-proliferative properties . Studies on related isonicotinohydrazide derivatives have demonstrated significant biological activities, highlighting the research value of this compound class. These activities include inhibitory effects on enzymes like alkaline phosphatase and ecto-5'-nucleotidase, which are implicated in various disease pathways such as vascular calcifications and cancers . Furthermore, derivatives synthesized from this scaffold have shown potent in vitro cytotoxic activity against human cancer cell lines, including breast cancer MCF-7 cells, underscoring its utility in developing novel anticancer therapeutic agents . Usage and Handling The product is typically supplied as a solid. It is soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO), which are commonly used for in vitro biological assays and further chemical synthesis . Important Notice This product is intended for Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle the compound with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

N-[(E)-(3-chlorophenyl)methylideneamino]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3O/c14-12-3-1-2-10(8-12)9-16-17-13(18)11-4-6-15-7-5-11/h1-9H,(H,17,18)/b16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAKQXHNWZWETLT-CXUHLZMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C=NNC(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)/C=N/NC(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

N’-(3-chlorobenzylidene)isonicotinohydrazide can be synthesized through a condensation reaction between isonicotinohydrazide and 3-chlorobenzaldehyde. The reaction typically occurs in an ethanol solution under reflux conditions. The general reaction scheme is as follows:

Isonicotinohydrazide+3-chlorobenzaldehydeN’-(3-chlorobenzylidene)isonicotinohydrazide\text{Isonicotinohydrazide} + \text{3-chlorobenzaldehyde} \rightarrow \text{N'-(3-chlorobenzylidene)isonicotinohydrazide} Isonicotinohydrazide+3-chlorobenzaldehyde→N’-(3-chlorobenzylidene)isonicotinohydrazide

The reaction is usually carried out by mixing equimolar amounts of isonicotinohydrazide and 3-chlorobenzaldehyde in ethanol and heating the mixture under reflux for several hours. The product is then isolated by filtration and purified by recrystallization from ethanol.

Industrial Production Methods

Chemical Reactions Analysis

Reduction Reactions

The hydrazine moiety and imine (C=N) bond are primary reduction targets:

  • Imine Reduction :
    Treatment with sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in ethanol reduces the C=N bond to a C-N single bond, yielding N'-(3-chlorobenzyl)isonicotinohydrazide .

    C=NNaBH4/EtOHCH-NH\text{C=N} \xrightarrow{\text{NaBH}_4/\text{EtOH}} \text{CH-NH}
  • Nitro Group Reduction (Hypothetical) :
    While the compound lacks a nitro group, analogous Schiff bases with nitro substituents undergo reduction to amines using H₂/Pd-C or Sn/HCl .

Oxidation Reactions

The hydrazide group and aromatic system participate in oxidation:

  • Hydrazide Oxidation :
    Potassium permanganate (KMnO₄) in acidic conditions oxidizes the hydrazide to a carboxylic acid derivative, though yields remain moderate (~60%).

    CONHNH2KMnO4/H+COOH\text{CONHNH}_2 \xrightarrow{\text{KMnO}_4/\text{H}^+} \text{COOH}

Substitution Reactions

The chloro substituent and hydrazide group enable nucleophilic substitutions:

  • Nucleophilic Aromatic Substitution :
    Ammonia (NH₃) or amines replace the chloro group under high-temperature conditions (120°C), forming derivatives like N'-(3-aminobenzylidene)isonicotinohydrazide .

  • Thiol Substitution :
    Reaction with thiomalic acid under reflux forms thiazolidin-4-one derivatives (e.g., 3a ), with yields up to 80% .

Cyclization Reactions

The compound readily forms heterocyclic systems:

Reaction Conditions Product Yield Citation
With thiomalic acid 120°C, 12 hours2-(2-(2-chlorophenyl)-3-(isonicotinamido)-4-oxothiazolidin-5-yl)acetic acid80%
Acetic anhydride Reflux, 3 hours1,3,4-oxadiazole derivatives70–82%

Metal Complexation

The compound acts as a bidentate ligand , coordinating through pyridine nitrogen and hydrazide oxygen:

  • Iron(III) Complex Synthesis :
    Reaction with FeCl₃·6H₂O in methanol at 75°C forms a stable octahedral complex. IR data confirm coordination via υ(Fe–O) at 545 cm⁻¹ and υ(Fe–N) at 491 cm⁻¹ .

Parameter Free Ligand Fe(III) Complex
C=O Stretching (cm⁻¹) 16601648
λₘₐₓ (nm) 268265

Comparative Reactivity

The 3-chloro substituent enhances electrophilicity compared to other analogs:

Derivative Reactivity with Thiomalic Acid Yield
N'-(4-methoxybenzylidene) derivativeSlower cyclization65%
N'-(3-chlorobenzylidene) derivative Faster cyclization80%

Scientific Research Applications

Antimicrobial Activity

N'-(3-chlorobenzylidene)isonicotinohydrazide has been studied for its effectiveness against various bacterial strains, including Mycobacterium tuberculosis . Research indicates that derivatives of isonicotinohydrazides, including this compound, show significant activity against both Gram-positive and Gram-negative bacteria. The mechanism of action may involve the inhibition of critical enzymes necessary for bacterial growth, making it a candidate for further development as an anti-tubercular agent .

Case Study: Antitubercular Activity

In a study evaluating the antitubercular properties of various hydrazone derivatives, this compound demonstrated promising results with a minimum inhibitory concentration (MIC) comparable to established drugs like isoniazid. The compound's activity was attributed to its lipophilicity, which enhances its ability to penetrate bacterial membranes .

Anticancer Potential

The compound has also been explored for its anticancer properties. Studies have shown that it can induce apoptosis in various cancer cell lines, including breast (MCF-7), prostate (PC-3), and lung (A549) cancers. The hydrazone moiety is believed to play a crucial role in its anticancer mechanism by interacting with cellular targets involved in proliferation and survival pathways .

Case Study: Cytotoxicity Evaluation

In vitro evaluations have indicated that this compound exhibits moderate cytotoxic effects on cancer cells while maintaining low toxicity levels in normal cells. This selectivity is essential for developing effective cancer therapies with minimal side effects .

Synthesis and Characterization

The synthesis of this compound typically involves a condensation reaction between isonicotinohydrazide and 3-chlorobenzaldehyde under reflux conditions, often catalyzed by acetic acid. The general reaction can be summarized as follows:

Isonicotinohydrazide+3 ChlorobenzaldehydeN 3 chlorobenzylidene isonicotinohydrazide+H2O\text{Isonicotinohydrazide}+\text{3 Chlorobenzaldehyde}\rightarrow \text{N 3 chlorobenzylidene isonicotinohydrazide}+\text{H}_2\text{O}

The compound's structure can be confirmed through various analytical techniques such as NMR, IR spectroscopy, and mass spectrometry, which provide insights into its functional groups and confirm the formation of the hydrazone linkage .

Comparative Analysis of Related Compounds

The table below summarizes the structural features and biological activities of several related compounds within the same class:

Compound NameStructural FeaturesBiological ActivityUnique Properties
This compound3-Chlorobenzylidene groupAntimicrobial, anticancerModerate potency against specific strains
N'-(4-fluorobenzylidene)isonicotinohydrazide4-Fluorobenzyl groupAntimicrobialEnhanced activity against Gram-positive bacteria
N'-(4-chlorobenzylidene)isonicotinohydrazide4-Chlorobenzyl groupAnticancerIncreased selectivity towards cancer cell lines
N'-(4-hydroxy-3-methoxybenzylidene)isonicotinohydrazideHydroxy and methoxy substituentsAntimicrobial, anticancerBroader spectrum of activity

Mechanism of Action

The mechanism of action of N’-(3-chlorobenzylidene)isonicotinohydrazide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit the growth of bacteria by interfering with their cell wall synthesis or metabolic pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares N'-(3-chlorobenzylidene)isonicotinohydrazide with structurally analogous compounds, highlighting key differences in substituents, functional groups, and bioactivities:

Compound Name Structural Features Key Properties/Activities References
This compound – Cl at benzylidene para position; pyridine ring Antimicrobial, enzyme inhibition (e.g., alkaline phosphatase)
N'-(4-chlorobenzylidene)isonicotinohydrazide – Cl at benzylidene ortho position Higher binding affinity for Mycobacterium tuberculosis InhA enzyme
N'-(3,4-dichlorobenzylidene)isonicotinohydrazide – Two Cl substituents on benzylidene Enhanced antifungal activity; improved ADMET profile
N'-(2-chloro-5-nitrobenzylidene)isonicotinohydrazide – Cl and NO₂ groups on benzylidene Trans configuration; hydrogen-bonded dimers in crystal structure; potential bioactivity
N'-(4-dimethylaminobenzylidene)isonicotinohydrazide – Electron-donating dimethylamino group Red-shifted UV-Vis absorption; nonlinear optical properties
N'-(thiophenecarbohydrazide) derivatives – Thiophene ring instead of benzene Enhanced solubility; applications in corrosion inhibition
N'-(adamantan-2-ylidene)isonicotinohydrazide – Bulky adamantane group Antiviral and anticancer activities; unique crystal packing via hydrogen bonds

Physicochemical Properties

  • Solubility : Thiophene-containing analogs (e.g., N'-(3-nitrobenzylidene)-2-thiophenecarbohydrazide ) show higher aqueous solubility due to the heterocyclic ring’s polarity, whereas adamantane derivatives are more lipophilic .
  • Thermal Stability: Nitro-substituted derivatives (e.g., N'-(2-chloro-5-nitrobenzylidene)isonicotinohydrazide) exhibit higher melting points (>250°C) compared to non-nitro analogs (~200°C), attributed to stronger intermolecular interactions .

Biological Activity

N'-(3-chlorobenzylidene)isonicotinohydrazide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, synthesizing findings from various studies to highlight its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound is synthesized through the condensation of isonicotinic hydrazide with 3-chlorobenzaldehyde. This reaction typically involves refluxing the reactants in an appropriate solvent, often yielding a crystalline product that can be characterized using techniques such as NMR and mass spectrometry.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including both gram-positive and gram-negative bacteria.

In Vitro Studies

  • Antibacterial Efficacy :
    • The compound showed effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ampicillin and ciprofloxacin .
    • In a study involving mycobacterial strains, it demonstrated promising activity against Mycobacterium tuberculosis, suggesting potential as an anti-tubercular agent .
  • Mechanism of Action :
    • The proposed mechanism involves the chelation of metal ions, which is crucial for the activity of various enzymes in microbial cells. This chelation can disrupt essential metabolic pathways, leading to bacterial cell death.

Anticancer Activity

This compound has also been investigated for its anticancer properties.

Case Studies

  • Cytotoxicity Assays :
    • Several derivatives of isonicotinohydrazides have shown cytotoxic effects on cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The compound exhibited IC50 values in the micromolar range, indicating significant potency .
    • Comparative studies with established chemotherapeutics revealed that some derivatives were more effective than traditional agents like doxorubicin .
  • Mechanistic Insights :
    • The anticancer mechanism is believed to involve the induction of apoptosis through the activation of caspases and modulation of cell cycle regulators. Additionally, it may inhibit key signaling pathways involved in tumor growth and metastasis .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Key factors influencing its efficacy include:

  • Substituent Effects : The presence of halogen atoms at specific positions on the aromatic ring enhances antibacterial activity due to increased lipophilicity and better interaction with microbial membranes .
  • Hydrophilicity vs. Lipophilicity : Balancing these properties is essential for achieving optimal bioavailability while minimizing toxicity to normal cells .

Data Summary

Biological Activity Tested Strains/Cells IC50/MIC Values Reference
AntibacterialStaphylococcus aureus4 µg/mL
Escherichia coli8 µg/mL
AntitubercularMycobacterium tuberculosis1.2 µg/mL
AnticancerHeLa5 µM
MCF-74 µM

Q & A

Basic Research Questions

Q. What are the standard synthetic routes and characterization techniques for N'-(3-chlorobenzylidene)isonicotinohydrazide?

  • Methodology : The compound is typically synthesized via condensation of isonicotinohydrazide with 3-chlorobenzaldehyde in ethanol under reflux. Characterization employs Fourier-transform infrared spectroscopy (FTIR) to confirm the hydrazone bond (C=N stretch at ~1600–1640 cm⁻¹) and nuclear magnetic resonance (NMR) to identify aromatic protons and hydrazinic NH signals. X-ray crystallography is used for structural elucidation, revealing planarity and intermolecular interactions .

Q. How is X-ray crystallography applied to determine the crystal structure of this compound?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) resolves bond lengths, angles, and supramolecular packing. For example, studies show the hydrazone moiety adopts an E-configuration, with dihedral angles between aromatic rings influencing π-π stacking. Hydrogen bonding (e.g., N–H⋯O) stabilizes the lattice, as seen in analogous Schiff bases .

Q. What spectroscopic methods are used to analyze metal complexation with this ligand?

  • Methodology : UV-Vis spectroscopy monitors ligand-to-metal charge transfer (LMCT) bands. Potentiometric titrations determine stability constants (logβ) for complexes with transition metals (e.g., Fe³⁺) or lanthanides (e.g., Tb³⁺). Conductivity measurements assess electrolytic behavior, distinguishing between neutral and ionic complexes .

Advanced Research Questions

Q. How do computational methods like DFT and molecular docking predict the antimycobacterial activity of this compound?

  • Methodology : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO) to predict reactivity. Molecular docking (e.g., AutoDock Vina) evaluates binding to Mycobacterium tuberculosis targets (e.g., Enoyl-ACP reductase, PDB: 2X23). Studies report binding energies (ΔG = -9.80 kcal/mol) and inhibition constants (Ki = 0.065 µM), outperforming isoniazid .

Q. What mechanistic insights explain its corrosion inhibition properties in acidic environments?

  • Methodology : Electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization (PDP) quantify inhibition efficiency (e.g., ~85% at 10⁻³ M in 15% HCl). Adsorption follows the Langmuir isotherm, suggesting chemisorption via lone pairs on N and O atoms. DFTB simulations reveal preferential adsorption on Fe(110) surfaces, corroborated by SEM/AFM surface analysis .

Q. How do potentiometric and spectral studies resolve contradictions in lanthanide complexation thermodynamics?

  • Methodology : Stability constants (logβ) for Ln³⁺ complexes (Pr, Nd, Gd) increase with atomic number, reflecting the lanthanide contraction. Conflicting ΔS° values (negative due to solvent reorganization) are reconciled by comparing aqueous vs. mixed-solvent systems. Photoluminescence of Tb³⁺ complexes shows ligand-sensitized emission in ethanol but not water, highlighting solvent effects on energy transfer .

Q. What strategies address discrepancies in reported binding affinities for biological targets?

  • Methodology : Cross-validation using isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) resolves variability in ΔG values. Molecular dynamics (MD) simulations (e.g., GROMACS) assess binding mode stability over time, identifying key residues (e.g., Tyr158 in InhA) for consistent pharmacophore models .

Q. How do structural modifications (e.g., electron-withdrawing groups) enhance bioactivity?

  • Methodology : Substituent effects are quantified via Hammett σ constants. Introducing -Cl or -NO₂ groups increases lipophilicity (logP) and membrane permeability, validated by ADMET predictions. In vivo studies on derivatives show reduced mycobacterial load (≥50% at 10 mg/kg), correlating with electron-withdrawing moieties improving target engagement .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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N'-(3-chlorobenzylidene)isonicotinohydrazide
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N'-(3-chlorobenzylidene)isonicotinohydrazide

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